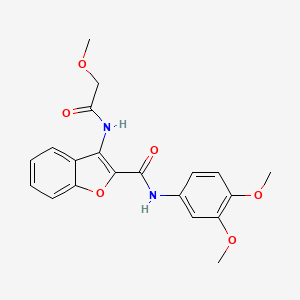

![molecular formula C13H13NO B6508184 2-[(3-methylphenoxy)methyl]pyridine CAS No. 16173-84-5](/img/structure/B6508184.png)

2-[(3-methylphenoxy)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-methylphenoxy)methyl]pyridine” is a chemical compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives has been a topic of interest in many studies. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the α-methylation of substituted pyridines to produce a series of 2-methylpyridines .Molecular Structure Analysis

The molecular structure of “2-[(3-methylphenoxy)methyl]pyridine” is characterized by a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis

The reaction mechanism of pyridine and its derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Scientific Research Applications

Suzuki–Miyaura Coupling

2-[(3-methylphenoxy)methyl]pyridine: can be employed in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in the following factors:

- Transmetalation : Rapid transmetalation with palladium (II) complexes facilitates the coupling process .

Epoxide Formation

2-[(3-methylphenoxy)methyl]pyridine: can undergo epoxidation to form 2-[(3-methylphenoxy)methyl]oxirane . Epoxides find applications in organic synthesis, as chiral building blocks, and as intermediates in the preparation of various compounds .

Nitropyridine Synthesis

By reacting 2-[(3-methylphenoxy)methyl]pyridine with N2O5 in an organic solvent, the N-nitropyridinium ion can be obtained. Subsequent treatment with SO2/HSO3– in water yields 3-nitropyridine. This method is useful for synthesizing nitropyridines, which have applications in pharmaceuticals and materials science .

Future Directions

The future directions in the study of “2-[(3-methylphenoxy)methyl]pyridine” and similar compounds involve further exploration of their synthesis methods, reactions, and applications . There is also a need for more research on their physical and chemical properties, safety and hazards, and potential uses in various industries.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with hemoglobin subunits . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Similar compounds have been found to play a role in the degradation of extracellular matrix proteins .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-[(3-methylphenoxy)methyl]pyridine may also have potential biological activities.

Action Environment

The action, efficacy, and stability of 2-[(3-methylphenoxy)methyl]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds participate, are known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the action of 2-[(3-methylphenoxy)methyl]pyridine.

properties

IUPAC Name |

2-[(3-methylphenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPXVKBRLGTSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylphenoxy)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)

![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)

![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)

![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)

![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)

![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)

![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508146.png)

![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)